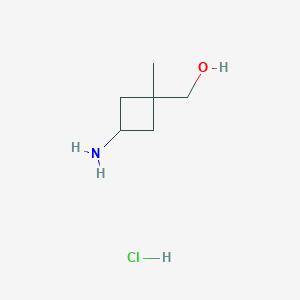

(cis-3-Amino-1-methylcyclobutyl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cis-3-Amino-1-methylcyclobutyl)methanol hydrochloride is a white, crystalline compound. It has a molecular formula of C6H14ClNO and an average mass of 151.635 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure is not provided in the search results.Scientific Research Applications

Synthesis Techniques and Applications

A Convenient Synthesis of Amino Acid Methyl Esters : Amino acid methyl ester hydrochlorides, which are structurally related to the target compound, have been synthesized efficiently at room temperature. This method is versatile, applying to both natural and synthetic amino acids, demonstrating the potential for synthesizing a wide array of related compounds including possibly (cis-3-Amino-1-methylcyclobutyl)methanol hydrochloride (Jiabo Li & Y. Sha, 2008).

Mechanisms of Substitution Reactions : The study of substitution reactions and isomerisation in methanol provides insights into the reactivity and stability of compounds similar to this compound. Understanding these mechanisms aids in the development of synthetic strategies for complex molecules (A. Peloso & G. Dolcetti, 1969).

Stereoselective Synthesis and Transformation : Research into the stereoselective synthesis of bicyclic β-lactams and their conversion into related compounds demonstrates the intricacies of achieving specific stereochemistry, crucial for the synthesis of this compound. Such methodologies could be applicable in creating structurally and stereochemically precise molecules (Erika Leemans et al., 2010).

Direct N-Monomethylation Using Methanol : The development of efficient methods for the direct N-monomethylation of primary amines using methanol underlines the potential for methanol as a reagent in synthesizing nitrogen-containing compounds. This technique might offer a pathway to synthesize or modify compounds such as this compound, emphasizing the utility of methanol in organic synthesis (Feng Li et al., 2012).

Properties

IUPAC Name |

(3-amino-1-methylcyclobutyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(4-8)2-5(7)3-6;/h5,8H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQQCZKOBVXBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)